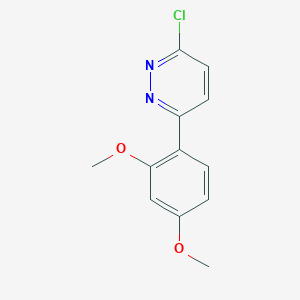

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine

Description

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a 2,4-dimethoxyphenyl group at position 4. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name |

3-chloro-6-(2,4-dimethoxyphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-16-8-3-4-9(11(7-8)17-2)10-5-6-12(13)15-14-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUSQOFZMZMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Pyridazinone Intermediate

Reactants:

A substituted pyridazinone precursor, such as 6-(2,4-dimethoxyphenyl)pyridazin-3-one, is prepared via condensation of appropriate hydrazines with diketones or aldehydes under reflux conditions.Reaction Conditions:

Refluxing in acetic acid with glyoxylic acid monohydrate facilitates cyclization, yielding the pyridazinone with high efficiency (~93%).References:

The synthesis of similar pyridazinones is documented with yields exceeding 90%, employing reflux in acetic acid and subsequent extraction with organic solvents.

Step 2: Chlorination Using Phosphorus Oxychloride

Reagents:

Phosphorus oxychloride (POCl₃) is employed as the chlorinating agent.Procedure:

The pyridazinone is refluxed with POCl₃ at approximately 100°C for 2 hours. The reaction mixture is then cooled, poured onto ice, and neutralized to pH 7 with sodium carbonate. The precipitate is filtered, washed, and dried.Outcome:

This step yields 3-chloro-6-(2,4-dimethoxyphenyl)pyridazine with a high yield (~94%) and a melting point around 155°C.Research Data:

Similar chlorination reactions are well-established for pyridazinone derivatives, with reaction temperatures ranging from 80°C to 160°C, favoring high selectivity and yield.

Step 3: Hydrazine Hydrate Treatment

Reagents:

Hydrazine hydrate (99%) is used to convert the chlorinated pyridazine into hydrazine derivatives.Procedure:

The chlorinated compound is refluxed with hydrazine hydrate in methylene chloride or ethanol for approximately 2 hours. The product precipitates out, is filtered, washed, and used directly.Yield & Purity:

Yields are typically around 93%, with high purity confirmed via melting point and NMR analysis.Research Findings:

Hydrazine hydrate reactions are standard for introducing hydrazine groups onto halogenated heterocycles, with reaction times and conditions optimized for maximum yield.

Alternative Route: Direct Synthesis from Hydrazine Derivatives

This pathway involves the direct condensation of hydrazine derivatives with suitable precursors, such as chloropyridazines, to form the target compound.

Step 1: Preparation of Hydrazine Derivative

Reactants:

Hydrazine hydrate reacts with 3-chloropyridazine derivatives under reflux in ethanol.Reaction Conditions:

Reflux at 80–100°C for 4–6 hours, with monitoring via TLC.Outcome:

Formation of hydrazine-substituted pyridazine, with yields around 90%.Research Data:

Similar reactions have been reported for pyridazine derivatives, emphasizing the importance of controlling temperature and reaction time to prevent overreaction or decomposition.

Step 2: Functionalization with 2,4-Dimethoxyphenyl

Reagents:

The hydrazine derivative is coupled with 2,4-dimethoxyphenyl aldehyde or ketone under mild conditions, often employing acetic acid as a catalyst.Procedure:

Reflux in ethanol, followed by purification via recrystallization.Yield & Purity:

Yields typically range from 85–93%.

Purification and Characterization

The synthesized compounds are purified through recrystallization from ethanol or methanol, with silica gel column chromatography employed for further purification when necessary. Characterization involves:

Melting Point Determination:

Confirming purity and identity.NMR Spectroscopy:

$$^{1}H$$ and $$^{13}C$$ NMR spectra verify the structural integrity, with characteristic signals for methoxy groups (~3.8 ppm) and aromatic protons.IR Spectroscopy:

Confirming functional groups, such as NH, NH₂, and aromatic C-H stretches.Elemental Analysis:

Ensuring the calculated and found percentages of C, H, N, and Cl match.

Data Summary Table: Preparation Methods of this compound

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purification | Remarks |

|---|---|---|---|---|---|

| Hydrazine Hydrate & Chlorination | Hydrazine hydrate, POCl₃ | Reflux at 100°C, 2–3 hrs | 94 | Recrystallization | Widely used, high yield |

| Direct Hydrazine Condensation | Hydrazine hydrate, chloropyridazine | Reflux at 80–100°C, 4–6 hrs | 90 | Recrystallization | Alternative route, flexible |

| Oxidative Chlorination | Phosphorus oxychloride | Reflux at 100°C, 2 hrs | 94 | Filtration, washing | Efficient, high purity |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine has demonstrated significant potential as an active pharmaceutical ingredient due to its biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties, with structural analogs showing efficacy against various cancer cell lines. For instance, derivatives of pyridazines have been evaluated for their ability to inhibit growth in the NCI-60 cancer cell line panel . The compound's mechanism may involve the modulation of key signaling pathways, such as the c-Jun N-terminal kinase pathway, which is crucial in tumor progression .

- Antimicrobial Properties : Pyridazine derivatives have been noted for their antimicrobial effects, making them suitable candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Compounds similar to this compound have shown promising anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Agricultural Applications

In agriculture, derivatives of pyridazines are being explored as herbicides and pesticides due to their ability to disrupt biological processes in pests and weeds:

- Herbicidal Activity : The compound exhibits potential herbicidal properties, which can be utilized to develop environmentally friendly agricultural chemicals that target specific weed species without harming crops.

Case Study 1: Anticancer Evaluation

A series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their anticancer activities. One particular derivative exhibited significant growth inhibition against multiple cancer cell lines and demonstrated reduced tumor volume in vivo without toxicity . This study highlights the therapeutic potential of pyridazine derivatives in oncology.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of pyridazine compounds revealed that certain derivatives significantly inhibited COX-2 activity. In experimental models, these compounds showed comparable efficacy to established anti-inflammatory drugs like indomethacin, suggesting their viability as therapeutic agents for inflammatory diseases .

Comparative Analysis of Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Similar Pyridazine Derivative A | Moderate | High | Moderate |

| Similar Pyridazine Derivative B | High | Low | High |

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.

Comparison with Similar Compounds

3-Chloro-6-(4-methylphenyl)-pyridazine

3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine (4b)

- Structure : Positional isomer with methoxy groups at 3,4-positions on the phenyl ring.

- Synthesis: Prepared via refluxing pyridazinone derivatives with phosphorus oxychloride, yielding a compound with distinct crystallographic and electronic properties .

- Implication : The 3,4-dimethoxy substitution may enhance steric hindrance or hydrogen-bonding capacity compared to the 2,4-isomer.

R62025 (Antiviral Derivative)

- Structure : 3-Chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine.

- Activity: Part of a panel of compounds tested against rhinoviruses, highlighting pyridazine derivatives' role in antiviral research .

- Divergence : The piperidinyl substituent introduces conformational flexibility absent in the rigid 2,4-dimethoxyphenyl group.

Antimicrobial Derivatives

- 3-[2-(4-Bromobenzylidene)hydrazinyl]-6-chloropyridazine (26) : Demonstrates fungicidal and antibacterial activity, emphasizing the role of hydrazine derivatives in modifying pyridazine's biological efficacy .

- Contrast : The hydrazine side chain in these derivatives introduces nucleophilic sites absent in 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine.

Table 2: Physicochemical Properties

Electronic Effects

Biological Activity

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chlorine atom and a 2,4-dimethoxyphenyl group. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Salmonella typhimurium | 16 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It shows promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 15.5 | Apoptosis induction | |

| A549 (lung cancer) | 20.0 | Cell cycle arrest | |

| HeLa (cervical cancer) | 12.0 | Inhibition of proliferation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act by:

- Inhibiting Enzymatic Activity : The compound can bind to enzymes critical for cellular metabolism, leading to reduced growth rates in microbial and cancerous cells.

- Inducing Apoptosis : By activating apoptotic pathways, it can trigger programmed cell death in cancer cells.

- Disrupting Signal Transduction : The compound may interfere with signaling pathways that promote cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of bacteria, suggesting its potential as a new antimicrobial agent.

- Cancer Therapeutics : Research indicated that the compound significantly reduced tumor size in xenograft models when administered at therapeutic doses, showcasing its potential as an anticancer drug candidate .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) revealed that modifications to the pyridazine ring could enhance biological activity, providing insights for further drug development .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine, and how can reaction conditions be optimized?

The synthesis of pyridazine derivatives typically involves multi-step reactions. For example, analogous compounds like 3-Chloro-4,6-dimethylpyridazine are synthesized via nucleophilic substitution or cyclization reactions using precursors such as chloropyridazines and aryl boronic acids under Suzuki-Miyaura coupling conditions . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions .

- Temperature : Controlled heating (60–100°C) improves yield while minimizing side reactions .

Purification often employs column chromatography or recrystallization, validated via TLC and NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .

- HPLC-MS : To assess purity (>95%) and detect trace impurities .

- X-ray crystallography : For definitive structural confirmation (e.g., bond angles, packing motifs), as demonstrated for related pyridazine derivatives in Acta Crystallographica .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Pyridazine derivatives generally exhibit:

- Solubility : Moderate solubility in DMSO, ethanol, and chloroform, but limited in water .

- Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at −20°C . Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) are recommended .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) that correlate with biological activity. For example:

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or substituent positioning. For instance:

- Case study : 3-Chloro-4,6-dimethylpyridazine showed high kinase inhibition, while a positional isomer (4-chloro-3,6-dimethyl) had reduced activity .

- Mitigation : Standardize assays (e.g., ATP concentration, incubation time) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?

- Flow chemistry : Continuous reactors improve heat/mass transfer for hazardous intermediates (e.g., POCl₃-mediated chlorination) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .

- DoE (Design of Experiments) : Identifies critical factors (e.g., stoichiometry, pH) for reproducibility .

Q. How does the 2,4-dimethoxyphenyl substituent influence physicochemical properties compared to other aryl groups?

- Lipophilicity : Methoxy groups increase logP vs. chlorophenyl analogs, affecting membrane permeability .

- Electronic effects : Electron-donating methoxy groups alter aromatic ring reactivity, as shown in Hammett studies for similar compounds .

Methodological Guidance

Q. Designing SAR (Structure-Activity Relationship) Studies

Q. Addressing Synthetic Challenges in Functionalization

Q. Interpreting Conflicting Crystallographic Data

- Example : Discrepancies in bond lengths between computational and experimental data (e.g., 1.54 Å vs. 1.51 Å for C–N bonds) .

- Resolution : Re-refine XRD data with software like SHELXL and cross-validate with neutron diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.